4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325977-80-8
VCID: VC6437644
InChI: InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)14-10-8-13(9-11-14)18(23)21-19-20-16(12-27-19)15-6-4-5-7-17(15)26-3/h4-12H,1-3H3,(H,20,21,23)
SMILES: CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC
Molecular Formula: C19H19N3O4S2
Molecular Weight: 417.5

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325977-80-8

Cat. No.: VC6437644

Molecular Formula: C19H19N3O4S2

Molecular Weight: 417.5

* For research use only. Not for human or veterinary use.

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide - 325977-80-8

Specification

CAS No. 325977-80-8
Molecular Formula C19H19N3O4S2
Molecular Weight 417.5
IUPAC Name 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)14-10-8-13(9-11-14)18(23)21-19-20-16(12-27-19)15-6-4-5-7-17(15)26-3/h4-12H,1-3H3,(H,20,21,23)
Standard InChI Key XOZNNDBHZFQKTM-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC

Introduction

4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and biological research. This compound features a complex structure, incorporating a thiazole ring, a methoxyphenyl group, and a benzamide core, which contribute to its unique chemical properties and biological activities.

Key Features:

  • Molecular Formula: C19H19N3O4S2

  • Classification: Thiazole derivative, organic sulfamoyl compound, and amide

  • Potential Applications: Exhibits diverse biological activities, including antibacterial and anticancer properties

Synthesis and Characterization

The synthesis of 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the reactions and characterize the synthesized compound.

Synthesis Steps:

  • Starting Materials: Typically involves thiazole derivatives and benzamide precursors.

  • Reaction Conditions: Requires specific solvents and temperature control.

  • Analytical Techniques: TLC and NMR for monitoring and characterization.

Biological Activities and Mechanism of Action

Research indicates that compounds with similar structures to 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exhibit activity against cancer cells and bacterial infections. The thiazole ring and benzamide core are likely critical for binding to biological targets such as enzymes or receptors, while the dimethylsulfamoyl group may enhance binding affinity through additional interactions with target biomolecules.

Biological Activities:

  • Anticancer Properties: Modulates cell proliferation and apoptosis pathways.

  • Antibacterial Properties: Inhibits bacterial growth through interaction with specific molecular targets.

Future Directions:

  • Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.

  • Biological Studies: Investigating specific molecular pathways and targets involved in its biological activities.

References:
- EvitaChem: 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide.
- PubChem: 4-(dimethylsulfamoyl)-N-(4-hydroxynaphthalen-1-yl)benzamide.
- Google Patents: Thiazolidinone compounds and use thereof.

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